N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The indoline and triazole rings would contribute to the rigidity of the molecule, while the thioether and trifluoromethyl groups could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and distribution in the body .Scientific Research Applications
Antimicrobial Activity
Compounds related to the one have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide showed promising results against plant fungi and bacteria, demonstrating superior antibacterial activity against certain strains compared to commercial antibacterial agents (Liao et al., 2017).
Anticancer Activity
Some triazole and triazolothiadiazole derivatives have been explored for their potential as anticancer agents. Bis-aminomercaptotriazoles and bis-triazolothiadiazoles synthesized from bis-phenoxyacetic acids demonstrated promising anticancer properties against a variety of cancer cell lines, highlighting the potential of such compounds in cancer research (Holla et al., 2002).
Anti-inflammatory Activity
The synthesis and evaluation of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides demonstrated potential anti-inflammatory activities. This research contributes to the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) by exploring the 4-thiazolidinone core for structural modifications to improve biological activity (Golota et al., 2015).
Antiplasmodial Properties
N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a compound class with structural resemblance, were prepared and evaluated for potential in vitro antiplasmodial properties. Preliminary results showed biological activity against the Plasmodium falciparum strain, indicating the potential of these compounds in malaria research (Mphahlele et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3S/c29-28(30,31)20-8-6-9-21(15-20)36-24(16-32-25(37)17-39-22-10-2-1-3-11-22)33-34-27(36)40-18-26(38)35-14-13-19-7-4-5-12-23(19)35/h1-12,15H,13-14,16-18H2,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAYQNHQWRXKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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